molecular formula C10H16N2O2S B1338882 1-(4-Aminophenyl)-N-(propan-2-yl)methanesulfonamide CAS No. 89021-94-3

1-(4-Aminophenyl)-N-(propan-2-yl)methanesulfonamide

Cat. No.: B1338882
CAS No.: 89021-94-3
M. Wt: 228.31 g/mol
InChI Key: YHOGRHPIAMIQLY-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)-N-(propan-2-yl)methanesulfonamide, also known as 4-APMS, is an organic compound that has been studied extensively in recent years due to its potential applications in various fields, such as medicinal chemistry, drug delivery, and biochemistry. 4-APMS is a derivative of the widely used pharmaceutical compound acetaminophen, and is known to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anti-oxidant effects. We will also provide a list of possible future directions of research.

Scientific Research Applications

Structural Study and Supramolecular Assembly

A series of nimesulide derivatives, closely related to the compound of interest, have been synthesized, and their crystal structures determined from laboratory X-ray powder diffraction data. The nature of intermolecular interactions in these compounds has been analyzed, revealing insights into their supramolecular assembly. This study aids in understanding the effect of substitution on molecular geometry and intermolecular forces (Dey et al., 2015).

Water Solubility Enhancement

Research on aminoxyls, including water-soluble derivatives obtained through the adaptation of certain methanesulfonamides, demonstrates the potential for enhancing the solubility of organic compounds. This advancement is crucial for developing more efficient and adaptable materials in various applications, from pharmaceuticals to industrial processes (Marx & Rassat, 2002).

Antiviral and Anticancer Activities

Novel thioureas derived from N-(4-nitro-2-phenoxyphenyl)-methanesulfonamide have been synthesized and evaluated for their antiviral and anticancer activities. This research highlights the potential of methanesulfonamide derivatives in developing new therapeutic agents, specifically targeting HIV and other viruses (Karakuş et al., 2009).

Catalytic Asymmetric Synthesis

Methanesulfonamide derivatives have been explored as ligands for metal-mediated catalytic asymmetric synthesis. This application underscores the role of these compounds in facilitating chemical reactions, particularly in creating chiral molecules with high enantiomeric excess, which is fundamental in pharmaceutical manufacturing (Wipf & Wang, 2002).

Drug Metabolism Studies

The application of biocatalysis to drug metabolism, utilizing methanesulfonamide derivatives as case studies, exemplifies the use of microbial-based systems to produce mammalian metabolites. This approach facilitates the structural characterization of drug metabolites, supporting the development of safer and more effective pharmaceuticals (Zmijewski et al., 2006).

Properties

IUPAC Name

1-(4-aminophenyl)-N-propan-2-ylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S/c1-8(2)12-15(13,14)7-9-3-5-10(11)6-4-9/h3-6,8,12H,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHOGRHPIAMIQLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)CC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00534774
Record name 1-(4-Aminophenyl)-N-(propan-2-yl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00534774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89021-94-3
Record name 1-(4-Aminophenyl)-N-(propan-2-yl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00534774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

By a procedure similar to that described in example 9(b) the product of stage (a) was hydrogenated in ethanol to give the title compound (2.45 g) m.p. 105°-107° (from isopropanol)
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